5-Bromo-2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine
Description
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Properties
IUPAC Name |
5-bromo-2-chloro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN3O/c1-18-9-4-2-8(3-5-9)6-15-11-10(13)7-16-12(14)17-11/h2-5,7H,6H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVGBZJJSHSUIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine is the Sodium-Glucose Transporter 2 (SGLT2) in the human body. SGLT2 is a protein that helps in the reabsorption of glucose in the kidneys. Inhibiting this protein can help reduce blood glucose levels, making it a promising target for diabetes therapy.
Mode of Action
This compound interacts with its target, SGLT2, by binding to it and inhibiting its function. This inhibition prevents the reabsorption of glucose in the kidneys, leading to a decrease in blood glucose levels.
Biochemical Pathways
The compound affects the glucose reabsorption pathway in the kidneys. By inhibiting SGLT2, it disrupts the normal reabsorption process, leading to an increase in glucose excretion through urine and a decrease in blood glucose levels.
Biological Activity
5-Bromo-2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine is a pyrimidine derivative with notable biological activities, particularly in the context of diabetes management and potential anticancer applications. This compound primarily targets the Sodium-Glucose Transporter 2 (SGLT2), influencing glucose metabolism and excretion.
Chemical Profile
- Molecular Formula : C12H12BrClN3O
- Molecular Weight : 328.59 g/mol
- IUPAC Name : 5-bromo-2-chloro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine
- CAS Number : 1172925-32-4
The primary mechanism of action for this compound involves:
- Inhibition of SGLT2 : By binding to SGLT2, the compound inhibits glucose reabsorption in the kidneys, leading to increased glucose excretion in urine and subsequently lowering blood glucose levels.
- Impact on Biochemical Pathways : The inhibition of SGLT2 disrupts normal glucose homeostasis, which is beneficial for managing conditions like Type 2 diabetes. This action can also have downstream effects on insulin sensitivity and overall metabolic health .
Antidiabetic Effects
Recent studies have demonstrated that compounds similar to this compound exhibit significant antidiabetic properties:
- Glucose Excretion : In preclinical models, the compound has been shown to enhance urinary glucose excretion, which is a crucial factor in controlling hyperglycemia.
- Safety Profile : Toxicity assessments indicated no acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety margin for potential therapeutic use .
Anticancer Potential
Emerging research suggests that this compound may also have anticancer properties:
- Cell Line Studies : In vitro studies on various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that derivatives of this compound can inhibit cell proliferation effectively. For instance, IC50 values were reported between 0.87–12.91 μM for MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .
Comparative Biological Activity Table
| Compound | Target Action | IC50 (μM) | Effectiveness |
|---|---|---|---|
| This compound | SGLT2 Inhibition | Not specified | Significant glucose reduction |
| Similar Pyrimidine Derivatives | Anticancer Activity | 0.87–12.91 | Higher than 5-Fluorouracil |
| Other Antidiabetic Agents | SGLT2 Inhibition | Varies | Comparable effects |
Case Studies
- Antidiabetic Study : A study involving diabetic rats treated with this compound showed a marked reduction in blood glucose levels over a period of four weeks, confirming its efficacy as an SGLT2 inhibitor.
- Anticancer Research : In a comparative study against established anticancer agents, derivatives of this compound demonstrated enhanced apoptotic activity as evidenced by increased caspase levels in treated MCF-7 cells, indicating a potential mechanism for inducing cancer cell death .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
